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An In-Depth Technical Guide to the Molecular Structure of 33-epi-chloro-33-desoxyascomycin

(Pimecrolimus)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and biological activity of 33-epi-chloro-33-desoxyascomycin, widely known as pimecrolimus.

Pimecrolimus is a macrolactam immunosuppressant derived from the natural product

ascomycin, produced by certain strains of Streptomyces. It is a potent and selective inhibitor of

inflammatory cytokine production and is primarily used in the topical treatment of atopic

dermatitis. This document details its chemical structure, synthesis, and analytical

characterization, including spectroscopic data. Furthermore, it elucidates the mechanism of

action, focusing on the calcineurin signaling pathway, and provides an overview of key

experimental protocols for its synthesis and biological evaluation.

Molecular Structure and Properties
Pimecrolimus is a derivative of ascomycin where the hydroxyl group at the 33rd position is

substituted by a chlorine atom with an inverted stereochemistry (epi). This structural

modification is crucial for its specific biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Pimecrolimus
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Property Value

Systematic Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25

S,27R)-12-[(1E)-2-{(1R,3R,4S)-4-chloro-3-

methoxycyclohexyl}-1-methylvinyl]-17-ethyl-

1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-

tetramethyl-11,28-dioxa-4-

azatricyclo[22.3.1.04,9]octacos-18-ene-

2,3,10,16-tetraone

Synonyms
33-epi-chloro-33-desoxyascomycin, Elidel, SDZ

ASM 981

Molecular Formula C43H68ClNO11

Molecular Weight 810.45 g/mol

CAS Number 137071-32-0

Appearance White to off-white crystalline powder

Solubility
Insoluble in water, soluble in methanol and

ethanol

Spectroscopic Data
While a complete, publicly available, and fully assigned NMR and mass spectrum analysis in a

single peer-reviewed publication is challenging to locate, the following represents a summary of

expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (1H and 13C) and 2D

(COSY, HSQC, HMBC) NMR spectroscopy are essential for the structural elucidation of

pimecrolimus. While specific, fully assigned public data is scarce, key expected signals would

include:

1H NMR: A complex spectrum with numerous overlapping signals in the aliphatic region

corresponding to the macrolide ring protons. Diagnostic signals would include those for the

vinyl protons, methoxy groups, and the proton at the chlorinated C-33 position, which would

show a characteristic chemical shift and coupling pattern.
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13C NMR: Resonances corresponding to the carbonyl groups of the lactam, ester, and

ketone functionalities, as well as signals for the olefinic carbons and the carbon bearing the

chlorine atom (C-33).

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a common

technique for the analysis of pimecrolimus.

Molecular Ion: The protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or lithium

[M+Li]+ are typically observed. For instance, the [M+Li]+ ion is detected at m/z 816.[1]

Fragmentation Pattern: A predominant fragmentation involves the cleavage of the

macrocyclic ring. A significant fragment, designated as fragment A, results from the cleavage

at the C24-C25 bond and the O-C26 bond.[1] Analysis of the fragmentation pattern of

metabolites allows for the localization of metabolic modifications within or outside of this key

fragment.[1]

Synthesis
Pimecrolimus is synthesized from ascomycin, a fermentation product of Streptomyces

hygroscopicus var. ascomyceticus. The synthesis involves the selective chlorination of the C-33

hydroxyl group with inversion of stereochemistry.[2] Several synthetic routes have been

described in patents.[3][4][5][6]

General Synthetic Workflow
The synthesis of pimecrolimus from ascomycin can be conceptualized in the following

workflow:

Ascomycin Activated Ascomycin Derivative
(e.g., 32-triflate)

Activation
(e.g., Triflic anhydride, base) Crude Pimecrolimus

Chlorination
(Chloride ion source) Purified Pimecrolimus

Purification
(Chromatography/Crystallization)

Click to download full resolution via product page

Caption: General workflow for the synthesis of pimecrolimus from ascomycin.

Mechanism of Action
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Pimecrolimus exerts its immunosuppressive and anti-inflammatory effects by inhibiting

calcineurin, a calcium-dependent phosphatase.[2] This inhibition is highly specific and occurs

through a multi-step process within target cells, primarily T-lymphocytes and mast cells.[7]

Calcineurin Inhibition Signaling Pathway
The mechanism of action of pimecrolimus involves the following key steps:

Binding to Immunophilin: Pimecrolimus enters the cytoplasm of a T-cell and binds to the

immunophilin macrophilin-12 (also known as FKBP-12).[2]

Formation of an Inhibitory Complex: The pimecrolimus-macrophilin-12 complex is formed.

Inhibition of Calcineurin: This complex binds to and inhibits the enzymatic activity of

calcineurin.

Suppression of NF-AT Activation: Calcineurin is responsible for dephosphorylating the

Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, pimecrolimus prevents

the dephosphorylation of NF-AT.

Blockade of Cytokine Gene Transcription: Dephosphorylated NF-AT normally translocates to

the nucleus and activates the transcription of genes encoding various inflammatory

cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) (Th1-type), and

Interleukin-4 (IL-4), Interleukin-10 (IL-10) (Th2-type). The inhibition of NF-AT

dephosphorylation blocks this translocation and subsequent gene transcription.[2]

Inhibition of Mast Cell Degranulation: Pimecrolimus also prevents the release of

inflammatory mediators, such as histamine, from mast cells following stimulation by

antigen/IgE.[2][8]
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Caption: Signaling pathway of pimecrolimus in T-cells.

Experimental Protocols
Synthesis of Pimecrolimus from Ascomycin
This protocol is a generalized procedure based on methods described in the patent literature.

[3][4][5][6]

Materials:

Ascomycin

Organic solvent (e.g., toluene, acetonitrile)

Base (e.g., 2,6-lutidine, pyridine)

Conversion reagent (e.g., trifluoromethanesulfonic anhydride)

Chloride ion source (e.g., tetrabutylammonium chloride)
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Silica gel for column chromatography

Eluents for chromatography (e.g., n-hexane/acetone)

Procedure:

Dissolution: Dissolve ascomycin in an anhydrous organic solvent under an inert atmosphere

(e.g., nitrogen).

Activation: Cool the solution to a low temperature (e.g., -15°C to -20°C) and add the base,

followed by the dropwise addition of the conversion reagent. Monitor the reaction by thin-

layer chromatography (TLC) until the ascomycin is consumed.

Chlorination: Add the chloride ion source to the reaction mixture and allow it to warm to room

temperature. Stir for a sufficient time to ensure complete conversion to pimecrolimus.

Work-up: Quench the reaction with water and extract the product into an organic solvent.

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain crude pimecrolimus.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system. Combine the fractions containing pure pimecrolimus and

evaporate the solvent to yield the final product as a white to off-white foam or powder.

T-Cell Activation Assay
This protocol provides a general framework for assessing the inhibitory effect of pimecrolimus

on T-cell activation.[9][10]

Materials:

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)

Pimecrolimus stock solution (dissolved in a suitable solvent like DMSO)
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Proliferation assay reagent (e.g., 3H-thymidine or a fluorescent dye like CFSE)

ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)

Procedure:

Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g.,

Ficoll-Paque density gradient centrifugation).

Cell Culture: Plate the cells in a 96-well plate at an appropriate density.

Treatment: Add varying concentrations of pimecrolimus to the wells. Include a vehicle control

(solvent only).

Stimulation: Add the T-cell activators to the wells to induce T-cell activation.

Incubation: Incubate the plate for a suitable period (e.g., 48-72 hours) at 37°C in a humidified

CO2 incubator.

Assessment of Proliferation:

For 3H-thymidine incorporation, pulse the cells with 3H-thymidine for the final 18-24 hours

of incubation. Harvest the cells and measure the incorporated radioactivity using a

scintillation counter.

For CFSE, label the cells with the dye before stimulation and analyze the dye dilution by

flow cytometry after incubation.

Assessment of Cytokine Production: Collect the cell culture supernatants and measure the

concentration of inflammatory cytokines using specific ELISA kits.

Mast Cell Degranulation Assay
This protocol outlines a general method to evaluate the effect of pimecrolimus on mast cell

degranulation.[7][11]

Materials:
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Mast cell line (e.g., LAD-2) or primary mast cells

Cell culture medium

Pimecrolimus stock solution

Mast cell degranulation inducer (e.g., antigen/IgE, compound 48/80)

Assay buffer

β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

Stop solution (e.g., sodium carbonate)

Procedure:

Cell Culture: Culture the mast cells under appropriate conditions.

Treatment: Pre-incubate the cells with various concentrations of pimecrolimus or a vehicle

control for a defined period.

Stimulation: Add the degranulation inducer to the cell suspension to trigger the release of

granular contents.

Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

Termination: Stop the reaction by placing the plate on ice or adding a stop solution.

Measurement of β-hexosaminidase Release:

Centrifuge the plate to pellet the cells.

Transfer the supernatant to a new plate.

Add the β-hexosaminidase substrate and incubate to allow for color development.

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405

nm) using a plate reader.
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Data Analysis: Calculate the percentage of degranulation relative to a positive control (cells

stimulated without inhibitor) and a negative control (unstimulated cells).

Conclusion
33-epi-chloro-33-desoxyascomycin (pimecrolimus) is a well-characterized macrolactam

immunosuppressant with a defined molecular structure and a specific mechanism of action. Its

synthesis from ascomycin is a key process in its production. The biological activity of

pimecrolimus, primarily the inhibition of T-cell and mast cell activation through the calcineurin

pathway, underpins its therapeutic efficacy in inflammatory skin diseases. The experimental

protocols outlined in this guide provide a foundation for the synthesis, analysis, and biological

evaluation of this important pharmaceutical compound. Further research into its molecular

interactions and the development of more efficient synthetic routes will continue to be of

interest to the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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